1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]azepane;oxalic acid
Overview
Description
1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]azepane;oxalic acid is a complex organic compound that combines a phenoxyethoxyethyl group with an azepane ring and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]azepane typically involves multiple steps:
Formation of 4-Bromo-2-chlorophenol: This can be synthesized through the halogenation of phenol using bromine and chlorine.
Etherification: The 4-Bromo-2-chlorophenol undergoes etherification with ethylene oxide to form 2-(4-Bromo-2-chlorophenoxy)ethanol.
Alkylation: The 2-(4-Bromo-2-chlorophenoxy)ethanol is then reacted with 1,2-dibromoethane to form 2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethane.
Azepane Formation: The 2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethane is reacted with azepane under basic conditions to form 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]azepane.
Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]azepane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The azepane ring can be reduced to form piperidine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenoxyethoxyethyl azepane derivatives.
Scientific Research Applications
1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]azepane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]azepane involves its interaction with molecular targets such as enzymes and receptors. The phenoxyethoxyethyl group can interact with hydrophobic pockets in proteins, while the azepane ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]azepane: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-[2-[2-(4-Bromo-2-fluorophenoxy)ethoxy]ethyl]azepane: Contains a fluorine atom instead of chlorine, which can alter its chemical properties.
1-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]azepane: Contains a methyl group instead of chlorine, which can influence its steric and electronic properties.
Uniqueness: 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]azepane is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the azepane ring and oxalic acid makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrClNO2.C2H2O4/c17-14-5-6-16(15(18)13-14)21-12-11-20-10-9-19-7-3-1-2-4-8-19;3-1(4)2(5)6/h5-6,13H,1-4,7-12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEJAWAQVGZTOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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